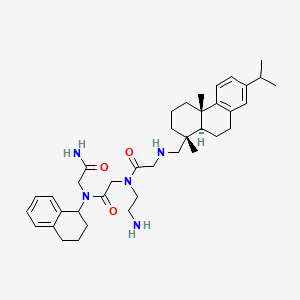
CHIR-29498
Descripción
CHIR-29498 is a bioactive chemical compound cataloged under the Hodoodo product directory . This suggests this compound may belong to a family of synthetic peptoids or kinase-targeting molecules, though its exact biological targets or applications remain uncharacterized in the provided sources.
Propiedades
Número CAS |
236102-25-3 |
|---|---|
Fórmula molecular |
C38H55N5O3 |
Peso molecular |
629.88 |
Nombre IUPAC |
2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-N-(2-aminoethyl)-N-[2-[(2-amino-2-oxoethyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C38H55N5O3/c1-26(2)28-13-15-31-29(21-28)14-16-33-37(3,17-8-18-38(31,33)4)25-41-22-35(45)42(20-19-39)24-36(46)43(23-34(40)44)32-12-7-10-27-9-5-6-11-30(27)32/h5-6,9,11,13,15,21,26,32-33,41H,7-8,10,12,14,16-20,22-25,39H2,1-4H3,(H2,40,44)/t32?,33-,37-,38+/m0/s1 |
Clave InChI |
UCQJCJGDMWOONX-XEWALUAGSA-N |
SMILES |
CC(C)c1ccc2c(c1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CNCC(=O)N(CCN)CC(=O)N(CC(=O)N)C4CCCc5c4cccc5)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CHIR-29498; CHIR 29498; CHIR29498; UNII-43I7U24XMF. |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CHIR-29498 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving cost-effective and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: CHIR-29498 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups and enhanced properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, CHIR-29498 may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can lead to insights into its potential therapeutic applications.
Medicine: In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with specific molecular targets could provide therapeutic benefits for various diseases.
Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or bioactivity.
Mecanismo De Acción
The mechanism of action of CHIR-29498 involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate various biochemical pathways, leading to the compound’s observed effects
Comparación Con Compuestos Similares
The following comparison is based on structural analogs and bioactivity trends observed in related CHIR-series compounds and other bioactive molecules referenced in the evidence.
Structural Analogues in the CHIR Series
Key Observations :
- This compound lacks explicit structural or mechanistic data, distinguishing it from well-characterized siblings like CHIR-98023.
- Peptoid-based CHIR compounds (e.g., CHIR-2279) demonstrate receptor-targeting specificity, suggesting this compound may share modular design principles for bioactivity .
Comparison with Non-CHIR Bioactive Compounds
and highlight compounds with structural similarity scores (0.85–0.98) to nicotinic acid derivatives and sulfonamides, respectively.
Example 1 : 5-Chloro-2-methoxynicotinic acid (CAS 16498-81-0)
- Similar Compounds: 6-Amino-2-methoxynicotinic acid (similarity: 0.95), 5-Fluoro-2-methoxynicotinic acid (similarity: 0.90) .
- Relevance : Such comparisons rely on functional group alignment (e.g., halogen substitutions) to predict bioactivity or solubility.
Example 2 : Sulfonamide derivative (CAS 334981-10-1)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


